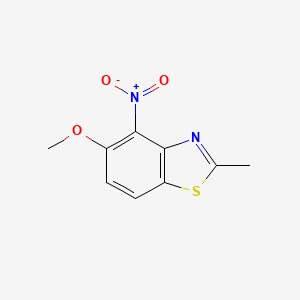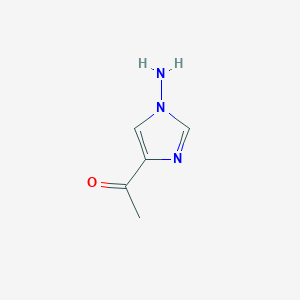
2-(Dimethylamino)pyrimidine-5-carbonitrile
Overview
Description
2-(Dimethylamino)pyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 55338-76-6. Its molecular weight is 148.17 and its IUPAC name is 2-(dimethylamino)-5-pyrimidinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3 . This indicates the presence of a pyrimidine ring with a dimethylamino group at the 2-position and a carbonitrile group at the 5-position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Catalysis in Synthesis
2-(Dimethylamino)pyrimidine-5-carbonitrile and its derivatives are significant in catalysis, particularly in synthesizing various chemical structures. For example, 4-(N,N-dimethylamino)pyridine (DMAP) has been used to catalyze the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which involves treating imidic esters with hydrazine hydrate and subsequent cyclization under solvent-free conditions (Khashi et al., 2015).
Anticancer Potential
Several studies have highlighted the potential of this compound derivatives in anticancer research. A series of hydrazinopyrimidine-5-carbonitrile derivatives demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco et al., 2006). Additionally, derivatives like 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed moderate anti-proliferative activity against cancer cell lines (Attia et al., 2019).
Synthesis of Novel Compounds
Research also focuses on synthesizing novel compounds using this compound. For instance, derivatives have been used to synthesize spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, showcasing diverse functional groups and indicating potential for further chemical exploration (Rajeswari et al., 2016).
Antimicrobial Activity
Compounds synthesized from this compound have shown promising antimicrobial activity. A study on derivatives like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile demonstrated potential in inducing bacterial cell membrane rupture (Bhat & Begum, 2021).
Interaction with Metal Ions
Another area of interest is the interaction of this compound derivatives with metal ions. Studies have shown that these compounds can form complexes with various metal ions, highlighting their potential in areas like coordination chemistry (Dixon & Wells, 1986).
Application in Organic Synthesis
This compound is also crucial in organic synthesis. It has been used in the synthesis of pyrimidin-2-yl derivatives, which are important in developing new organic compounds with potential applications (Krivopalov et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-(Dimethylamino)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting its kinase activity . This inhibition disrupts the normal functioning of EGFR, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of EGFR by this compound affects various biochemical pathways. The most significant effect is the disruption of cell cycle progression . The compound can arrest the cell cycle at the G2/M phase , leading to significant apoptotic effects in certain cells .
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties . These studies are crucial for understanding the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME) properties, which impact its bioavailability.
Result of Action
The result of this compound’s action is the induction of apoptosis in certain cells . For instance, it has been found to induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . Additionally, it upregulates the level of caspase-3, a key player in the execution-phase of cell apoptosis .
Action Environment
The action environment of this compound can influence its action, efficacy, and stabilityFor instance, the compound is stored in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Safety and Hazards
properties
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVPRHAAVLJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663938 | |
| Record name | 2-(Dimethylamino)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55338-76-6 | |
| Record name | 2-(Dimethylamino)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B1500339.png)
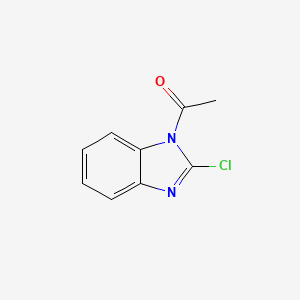

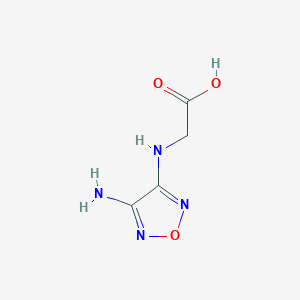
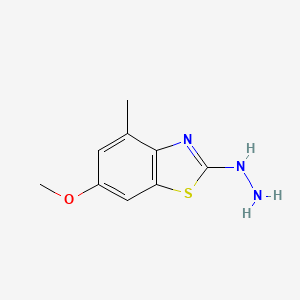

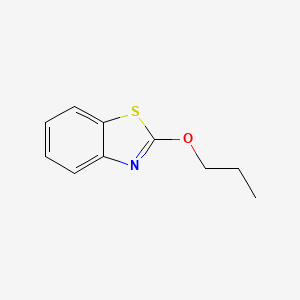
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B1500360.png)
![Methyl 2-hydroxybenzo[D]thiazole-4-carboxylate](/img/structure/B1500362.png)


